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Compound of Interest

Compound Name: 6-Eapb hydrochloride

Cat. No.: B594219

Disclaimer: This document is intended for an audience of researchers, scientists, and drug
development professionals. The information contained herein is for educational and
informational purposes only and does not constitute medical advice. 6-EAPB is a research
chemical and is not approved for human consumption.

Executive Summary

6-(2-ethylaminopropyl)benzofuran (6-EAPB) is a synthetic entactogen of the benzofuran class,
structurally related to 6-APB and 3,4-methylenedioxymethamphetamine (MDMA). Despite its
emergence as a novel psychoactive substance, a significant knowledge gap exists regarding
its long-term health effects and specific toxicology. This whitepaper synthesizes the available
preclinical data on 6-EAPB and related benzofurans to provide a comprehensive overview of its
potential toxicological profile. Due to the limited research specifically on 6-EAPB, this paper
extensively extrapolates from data on its close analogues, primarily 6-APB and the more widely
studied MDMA. The primary areas of toxicological concern for 6-EAPB are identified as
potential hepatotoxicity, cardiotoxicity, and neurotoxicity.

Introduction

6-EAPB is a psychoactive compound belonging to the benzofuran chemical family.[1] It is
structurally analogous to MDMA, with the methylenedioxy ring system replaced by a
benzofuran ring.[1] Like MDMA, it is believed to act as a serotonin-norepinephrine-dopamine
releasing agent (SNDRA), producing empathogenic, entactogenic, and stimulant effects.[1] The
long-term health effects and toxicology of 6-EAPB remain largely uninvestigated, posing a
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significant challenge for risk assessment.[1] This document aims to consolidate the existing,
albeit limited, scientific knowledge to guide further research and inform drug development
professionals of the potential risks associated with this class of compounds.

Pharmacodynamics and Pharmacokinetics

The pharmacological profile of 6-EAPB is primarily characterized by its interaction with
monoamine transporters. In vitro studies on human embryonic kidney cells expressing
recombinant human transporters have provided initial insights into its mechanism of action.

Receptor and Transporter Interactions

6-EAPB exhibits a rank order of binding affinity for the human dopamine transporter (hDAT)
greater than the human norepinephrine transporter (hNET), which is greater than the human
serotonin transporter (hSERT).[2] However, it displays similar potencies for uptake inhibition at
all three transporters. This profile suggests a broad-spectrum monoamine release, which is
consistent with its reported stimulant and entactogenic effects.

Table 1: In Vitro Pharmacology of 6-EAPB and Related Compounds

Transporter Affinity (Ki, Uptake Inhibition (IC50,
Compound
nM) nM)
hDAT hNET
Similar potency across all
6-EAPB > hNET > hSERT

three

Note: Specific quantitative values for 6-EAPB are not readily available in the cited literature,
only the rank order of affinity is described.

Metabolism

Direct metabolic studies on 6-EAPB are not currently available. However, research on the
closely related compound 6-APB in rats provides a likely metabolic pathway. The proposed
metabolism involves Phase | reactions including hydroxylation of the furan ring, followed by
ring cleavage to form an unsaturated aldehyde. This aldehyde can then be either oxidized to a
carboxylic acid or reduced to an alcohol. Phase Il metabolism consists of glucuronidation of the
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resulting metabolites. The cytochrome P450 (CYP) isoenzymes CYP1A2, CYP2D6, and
CYP3A4 are implicated in the N-demethylation of the related compound 6-MAPB, suggesting
they may also be involved in the metabolism of 6-EAPB.

The following diagram illustrates the predicted metabolic pathway of 6-EAPB, extrapolated from
the known metabolism of 6-APB.
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Predicted Metabolic Pathway of 6-EAPB

Toxicology

The toxicological data for 6-EAPB is scarce. Therefore, this section relies heavily on findings
from related benzofuran compounds and the broader class of amphetamine-like substances.

Hepatotoxicity

In vitro studies on the related compound 6-APB have demonstrated a potential for liver
damage.

Experimental Protocol: In Vitro Hepatotoxicity of 6-APB

¢ Cell Lines: Human hepatoma HepG2 cells and primary rat hepatocytes.
o Exposure: 24-hour exposure to varying concentrations of 6-APB.

e Assays:

o Cell Viability: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction
assay to measure mitochondrial metabolic activity as an indicator of cell viability.
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o Oxidative Stress: Measurement of reactive oxygen species (ROS), oxidized glutathione
(GSSG), and reduced glutathione (GSH) levels.

o Mitochondrial Function: Assessment of mitochondrial membrane potential and intracellular
ATP levels.

o Cell Death Mechanisms: Measurement of caspase-3, -8, and -9 activation (apoptosis) and
analysis of nuclear morphology. Necrosis was assessed at higher concentrations.

Findings from 6-APB studies:

» Concentration-dependent cytotoxicity was observed in both HepG2 cells and primary rat
hepatocytes.

e 6-APB induced oxidative stress, characterized by increased ROS and GSSG, and decreased
GSH levels.

» Mitochondrial homeostasis was disrupted, with a loss of mitochondrial membrane potential
and a decline in intracellular ATP.

» At lower concentrations, apoptosis was the primary mechanism of cell death, as evidenced
by increased caspase activation. At higher concentrations, necrosis became more prevalent.

e The isomer 5-APB was found to be more hepatotoxic than 6-APB.

These findings suggest that 6-EAPB may also induce hepatotoxicity through mechanisms
involving oxidative stress and mitochondrial dysfunction.
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Proposed Mechanism of 6-EAPB Hepatotoxicity

Cardiotoxicity

A significant concern for the long-term use of benzofurans is the potential for cardiotoxicity,

particularly cardiac fibrosis. This is linked to their activity at the serotonin 5-HT2B receptor.

o Mechanism: Agonism at the 5-HT2B receptor is known to be associated with valvular heart

disease.

e 6-APB: The related compound 6-APB is a potent agonist at the 5-HT2B receptor. Research

suggests a potential risk of heart damage associated with the long-term use of 6-APB.
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e Implications for 6-EAPB: Given the structural similarity, it is highly probable that 6-EAPB also
acts as a 5-HT2B agonist, carrying a similar risk of cardiotoxicity with chronic exposure.

Acute cardiovascular effects are also a concern and are consistent with the sympathomimetic
effects of stimulants. These include increased heart rate and blood pressure.
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Pathway of 6-EAPB-Induced Cardiotoxicity

Neurotoxicity

The neurotoxic potential of 6-EAPB has not been directly studied. However, as an MDMA

analogue, there is a strong basis to suspect serotonergic neurotoxicity.

 MDMA Neurotoxicity: Chronic MDMA use is associated with damage to serotonin axon
terminals, leading to long-term deficits in mood, memory, and cognitive function. The
mechanism is thought to involve oxidative stress and mitochondrial dysfunction within

serotonergic neurons.
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» Benzofuran Neurotoxicity: As potent serotonin releasing agents, benzofurans like 6-EAPB
likely share a similar risk of neurotoxicity. The sustained increase in synaptic serotonin and
subsequent metabolism can lead to the formation of reactive oxygen species, contributing to
neuronal damage.

Acute psychological effects of benzofurans can include anxiety, panic attacks, paranoia, and
psychosis.

Acute Toxicity and Overdose

Case reports involving benzofurans, including a fatality where 5-EAPB was detected, highlight
the potential for severe acute toxicity. The clinical features of benzofuran overdose are
consistent with a sympathomimetic toxidrome:

o Cardiovascular: Tachycardia, hypertension, palpitations.
» Neurological: Agitation, confusion, seizures, psychosis.
o Other: Hyperthermia, mydriasis (dilated pupils), diaphoresis (sweating).

Fatalities associated with benzofurans have been reported, often in cases involving co-
ingestion of other substances.

Conclusion and Future Directions

The available evidence, largely extrapolated from related benzofuran compounds, suggests
that 6-EAPB poses significant toxicological risks. The primary long-term health concerns are
hepatotoxicity, mediated by oxidative stress and mitochondrial damage, and cardiotoxicity,
driven by 5-HT2B receptor agonism. Furthermore, as a potent serotonin-releasing agent, the
potential for serotonergic neurotoxicity with chronic use is high.

For drug development professionals, these findings underscore the importance of thorough
toxicological screening for any novel compounds with a benzofuran scaffold. Future research
should prioritize:

« In vivo toxicological studies of 6-EAPB: To determine its LD50 and characterize its effects on
major organ systems.
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e Metabolic profiling of 6-EAPB: To identify its major metabolites and assess their potential
toxicity.

o Cardiotoxicity assessment: Specifically, the evaluation of 6-EAPB's activity at the 5-HT2B
receptor and its long-term effects on cardiac tissue in animal models.

o Neurotoxicity studies: To investigate its potential for serotonergic neurotoxicity.

A comprehensive understanding of the toxicological profile of 6-EAPB and related compounds
is essential for mitigating potential harm and guiding the development of safer therapeutic
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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